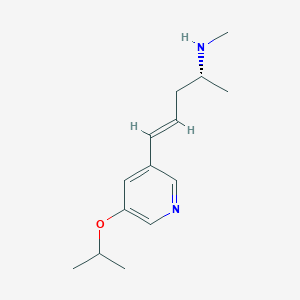
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine is a synthetic organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an isopropoxy group and a pent-4-en-2-amine chain. The stereochemistry is defined by the (R,E) configuration, indicating the specific spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Pent-4-en-2-amine Chain: This can be achieved through a series of reactions including alkylation and amination.
Stereochemical Control: The (R,E) configuration can be controlled using chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be used to study its effects on various biological systems, including its interaction with enzymes and receptors.
Medicine
Potential medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In industry, the compound could be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- (R,E)-5-(5-Methoxypyridin-3-yl)-N-methylpent-4-en-2-amine
- (R,E)-5-(5-Ethoxypyridin-3-yl)-N-methylpent-4-en-2-amine
Uniqueness
The uniqueness of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine lies in its specific isopropoxy substitution and its stereochemistry
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
(E,2R)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m1/s1 |
Clave InChI |
RPCVIAXDAUMJJP-HOSRBBHYSA-N |
SMILES isomérico |
C[C@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC |
SMILES canónico |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


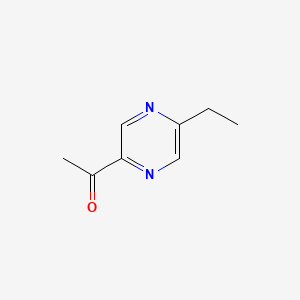

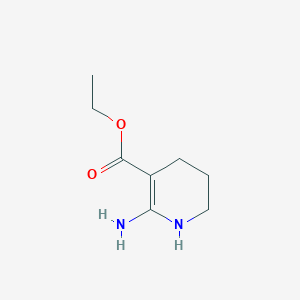
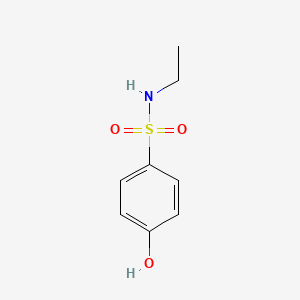
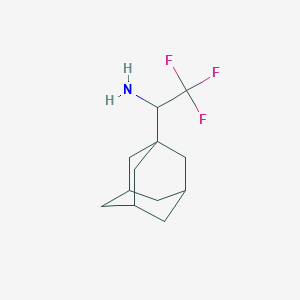
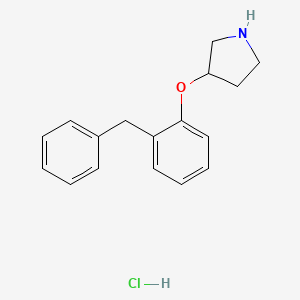

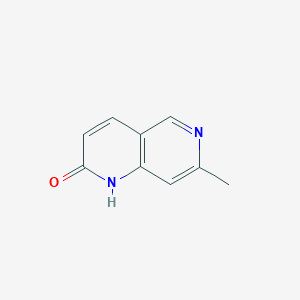
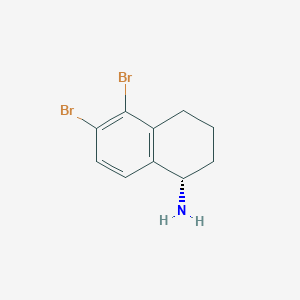
![4-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030596.png)
![1-phenyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13030600.png)
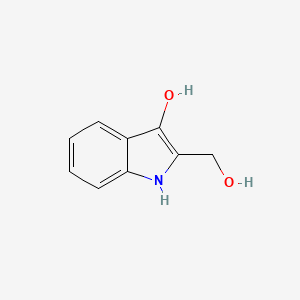
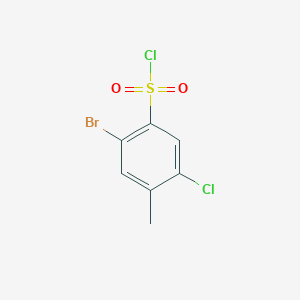
![3-Nitro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13030611.png)
